N-Benzyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine

Lipophilicity Drug-likeness Membrane permeability

Researchers requiring consistent SAR data face challenges with generic 5-aryl-oxadiazol-2-amines that lack the precise lipophilicity and metabolic stability for CNS-targeted library synthesis. This N-benzyl, 4-fluorophenyl dual-substituted building block solves that problem. · CNS-optimized profile: LogP of 2.91 and a single H-bond donor place it within ideal CNS drug space for neuroscience screening. · Enhanced metabolic stability: The 4-fluorophenyl group provides resistance to CYP-mediated oxidation, crucial for sustained target exposure. · Assay-ready versatility: The single fluorine atom enables label-free 19F NMR binding assays, while the bench-stable, 97% purity ensures reproducible library generation via N-alkylation or cross-coupling.

Molecular Formula C15H12FN3O
Molecular Weight 269.27 g/mol
CAS No. 918964-43-9
Cat. No. B12903026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine
CAS918964-43-9
Molecular FormulaC15H12FN3O
Molecular Weight269.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=NN=C(O2)C3=CC=C(C=C3)F
InChIInChI=1S/C15H12FN3O/c16-13-8-6-12(7-9-13)14-18-19-15(20-14)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19)
InChIKeySXICBUBPZDZZQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine: Dual-Substituted Oxadiazole Scaffold


N-Benzyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine (CAS 918964-43-9) is a heterocyclic organic compound belonging to the 1,3,4-oxadiazole class, featuring a 4-fluorophenyl group at the 5-position and an N-benzyl substituent on the 2-amine . This dual-substitution pattern distinguishes it from simpler 5-aryl-1,3,4-oxadiazol-2-amines, which typically lack the N-benzyl group. The 1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry, associated with diverse biological activities including anticancer, antimicrobial, and anti-inflammatory effects [1]. The combination of the electron-withdrawing 4-fluorophenyl ring and the lipophilic benzyl amine is deliberately designed to modulate physicochemical properties such as lipophilicity (LogP) and polar surface area (PSA), which are critical for membrane permeability and target binding.

Scaffold Dual-substituted 1,3,4-oxadiazole with 4-fluorophenyl and N-benzyl groups
Selection Context Privileged medicinal chemistry core for SAR and library synthesis
Workflow Fit Lipophilicity and PSA modulation support membrane permeability and CNS MPO studies

Why This Compound Cannot Be Replaced by Generic 1,3,4-Oxadiazol-2-amines


Simple 5-aryl-1,3,4-oxadiazol-2-amines, such as 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine (CAS 7659-07-6), lack the N-benzyl substituent, resulting in significantly different lipophilicity and hydrogen-bonding capacity . The N-benzyl group in the target compound introduces additional hydrophobic bulk and a potential π-π interaction site, while the 4-fluorophenyl group provides metabolic stability via the carbon-fluorine bond [1]. These structural features are not present in analogs with alternative N-substituents (e.g., N-methyl, N-phenyl) or with different aryl groups (e.g., 4-chlorophenyl, unsubstituted phenyl). Consequently, generic substitution cannot replicate the specific physicochemical profile—LogP, PSA, and electronic distribution—required for consistent performance in downstream biological assays or structure-activity relationship (SAR) studies.

N-Benzyl Absence

Non-benzylated 5-aryl-1,3,4-oxadiazol-2-amines lack the N-benzyl group, which may shift LogP and hydrogen-bond donor count, altering membrane permeability profiles in biological assays.

Aryl Substituent Mismatch

Replacing 4-fluorophenyl with 4-Cl, 4-OCH3, or unsubstituted phenyl can modify oxadiazole electron density and metabolic stability, potentially changing SAR interpretation.

Commercial Analog Gaps

Closest analogs may have lower purity specifications or require custom synthesis; procurement of non-identical scaffolds may introduce batch variability in screening campaigns.

Quantitative Differentiation from Closest Analogs


Increased Lipophilicity vs Non-Benzylated Core

The N-benzyl substituent in the target compound (CAS 918964-43-9) substantially elevates lipophilicity compared to 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine (CAS 7659-07-6), which lacks the benzyl group. The target compound has a predicted LogP of 2.91 , whereas the non-benzylated analog has a predicted LogP of approximately 1.56 (calculated using the same consensus method) [1]. This increase of ~1.35 LogP units translates to roughly a 20-fold higher partition coefficient, which is expected to enhance passive membrane permeability and blood-brain barrier penetration, if desired, in cellular assays.

Lipophilicity Shift
Data to verify
Target LogP 2.91 vs 1.56 for non-benzylated core; Δ +1.35 (~20× partition coefficient)
Supports selection for assays requiring increased membrane permeability.
Predicted values; confirm with experimental LogP.
Lipophilicity Drug-likeness Membrane permeability

Modulated PSA and Hydrogen-Bond Donor Capacity

The target compound (CAS 918964-43-9) possesses a topological polar surface area (tPSA) of 54.18 Ų and one hydrogen-bond donor (the secondary amine) . This contrasts with the N-phenyl analog N,5-diphenyl-1,3,4-oxadiazol-2-amine, which has a tPSA of 46.93 Ų and zero hydrogen-bond donors (the amine proton replaced by a phenyl ring) [1]. The presence of a single H-bond donor in the target compound balances solubility and permeability, whereas the lack of an H-bond donor in the N-phenyl analog may reduce aqueous solubility excessively for certain assay conditions.

PSA & H-Bond Donors
Data to verify
tPSA 54.18 Ų (1 HBD) vs 46.93 Ų (0 HBD) for N-phenyl analog; Δ +7.25 Ų, +1 HBD
Balanced PSA and HBD may favor drug-likeness in SAR exploration.
Calculated tPSA; confirm experimentally.
Polar surface area Hydrogen bonding Drug-likeness

Electronic Modulation by the 4-Fluorophenyl Group

The 4-fluorophenyl group exerts a strong electron-withdrawing inductive effect (-I) while maintaining a modest resonance-donating effect (+M), characterized by a Hammett σp constant of 0.06 [1]. This is distinct from the 4-chlorophenyl analog (σp = 0.23, predominantly -I) [2] and the unsubstituted phenyl (σp = 0.00). The precise electronic balance of fluorine influences the electron density of the oxadiazole ring, which can modulate π-stacking interactions with biological targets and reaction kinetics in subsequent derivatization steps.

Electronic Effect (σp)
Class-level
4-F σp 0.06 vs 4-Cl 0.23, H 0.00; Δ -0.17 vs 4-Cl, +0.06 vs H
Fluorine electronic profile may modulate π-stacking and binding without steric bulk.
Class-level inference from standard Hammett tables.
Electronic effect Hammett constant SAR

Metabolic Stability Advantage of 4-Fluorophenyl

Fluorine substitution at the para position of a phenyl ring is a well-established strategy to block cytochrome P450-mediated oxidative metabolism, which commonly occurs at unsubstituted or electron-rich positions [1]. While direct microsomal stability data for the target compound are not available in the open literature, class-level evidence indicates that 4-fluorophenyl-containing compounds consistently exhibit reduced intrinsic clearance compared to their 4-methylphenyl or 4-methoxyphenyl counterparts in human liver microsome assays, often by 2- to 5-fold [2]. This class-level advantage is a key differentiator when selecting a scaffold for lead optimization programs.

Metabolic Stability
Class-level
Estimated 2–5× lower intrinsic clearance vs 4-CH3/4-OCH3 analogs (class-level)
May reduce metabolic liability for in vivo study design.
No compound-specific microsomal data; verify in relevant system.
Metabolic stability Fluorine CYP450

Commercial Availability and Purity Specifications

The target compound (CAS 918964-43-9) is commercially available from multiple reputable vendors at a typical purity of 97% . In contrast, the closest analog, N-benzyl-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine, is not listed with a standard commercial purity and appears to be accessible only through custom synthesis . The non-benzylated analog 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine (CAS 7659-07-6) is available at 95% purity . The higher guaranteed purity and ready availability of the target compound reduce procurement risk and ensure batch-to-batch consistency for reproducible biological assays.

Purity & Availability
Head-to-head
97% purity (multiple vendors) vs 95% for non-benzylated analog; chloro analog custom only
Higher purity and availability may reduce assay artifacts and procurement risk.
Vendor specifications; verify lot-specific COA.
Procurement Purity Availability

Optimal Research Applications Based on Quantitative Differentiation


Lead-Like Fragment for CNS Medicinal Chemistry

With a LogP of 2.91 and a single hydrogen-bond donor, this compound resides within optimal CNS drug space according to multiparameter optimization (MPO) scores. Its elevated lipophilicity relative to non-benzylated cores (Δ LogP ≈ +1.35) suggests enhanced brain penetration, making it a suitable starting point for neuroscience target screening . The 4-fluorophenyl group further offers metabolic stability against CYP-mediated oxidation, a critical requirement for CNS candidates requiring sustained exposure.

Selective Kinase or Epigenetic Target Probe Design

The distinct electronic properties of the 4-fluorophenyl ring (σp = 0.06) provide a finely balanced electron-withdrawing effect without heavy steric bulk, which is advantageous for fitting into flat, hydrophobic kinase hinge regions or bromodomain acetyl-lysine binding pockets [1]. The N-benzyl group can engage in additional hydrophobic contacts, potentially improving selectivity over closely related off-targets.

Building Block for Oxadiazole-Focused Compound Libraries

As a bench-stable, commercially available building block (97% purity), this compound is ideal for generating diverse libraries through N-alkylation, acylation, or metal-catalyzed cross-coupling at the benzylamine nitrogen. The dual-substitution pattern ensures each library member retains favorable PSA and H-bond donor count, increasing the probability of identifying hits with drug-like properties .

Negative Control for Fluorine-Specific Assays

The presence of a single fluorine atom enables use of 19F NMR as a label-free detection method in protein-ligand binding assays. This compound can serve as a fluorine-containing probe to validate binding modes, while the non-fluorinated analog (N-benzyl-5-phenyl-1,3,4-oxadiazol-2-amine, CAS 23767-52-4) serves as an ideal negative control, with both maintaining identical scaffold geometry and lipophilicity (LogP of the non-fluorinated analog ~2.5) .

Application
Selection Property
Validation Focus
CNS MPO fragment screening
Dual-substitution pattern with moderate LogP and single HBD
Brain penetration assay context; BBB permeability screening
Kinase/epigenetic probe development
4-Fluorophenyl electronic balance (low σp, minimal steric bulk)
Hinge-region binding assay context; selectivity profiling
Oxadiazole library synthesis
Bench-stable 97% purity building block; N-benzyl handle for diversification
N-alkylation/acylation/cross-coupling optimization
19F NMR negative control probe
Single fluorine atom; matched non-fluorinated scaffold available
Label-free binding mode validation via 19F NMR
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